FIBRONECTIN-BINDING PROTEIN PEPTIDE D3
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Overview
Description
Fibronectin-binding protein peptide D3 is a peptide known for its ability to bind to fibronectin, a glycoprotein found in the extracellular matrix of various tissues. Fibronectin plays a crucial role in cell adhesion, migration, and tissue repair. The interaction between fibronectin and fibronectin-binding proteins is essential for various biological processes, including wound healing and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fibronectin-binding protein peptide D3 typically involves recombinant DNA technology. The DNA sequence encoding the peptide is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli . The host cells are cultured under specific conditions to express the peptide, which is subsequently purified using affinity chromatography.
Industrial Production Methods: For large-scale production, the peptide can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant protein expression systems. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for precise control over the sequence and modifications. Recombinant protein expression involves the use of genetically engineered microorganisms to produce the peptide in large quantities .
Chemical Reactions Analysis
Types of Reactions: Fibronectin-binding protein peptide D3 can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Disulfide bonds can be reduced to free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues within the peptide can be substituted to modify its binding affinity and specificity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed: The major products formed from these reactions include modified peptides with altered binding properties and stability. These modifications can enhance the peptide’s therapeutic potential and functional properties .
Scientific Research Applications
Fibronectin-binding protein peptide D3 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study protein-protein interactions and binding kinetics.
Biology: Investigated for its role in cell adhesion, migration, and tissue repair processes.
Medicine: Explored as a potential therapeutic agent for wound healing and tissue regeneration.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds
Mechanism of Action
The mechanism of action of fibronectin-binding protein peptide D3 involves its interaction with fibronectin in the extracellular matrix. The peptide binds to specific domains within fibronectin, facilitating cell adhesion and migration. This interaction is mediated by integrins, which are transmembrane receptors that connect the extracellular matrix to the cytoskeleton . The binding of the peptide to fibronectin can activate signaling pathways that promote cell proliferation, differentiation, and tissue repair .
Comparison with Similar Compounds
Fibronectin-binding protein A (FnBPA): Found in , involved in host cell invasion and biofilm formation.
Fibronectin-binding protein B (FnBPB): Also found in , with similar functions to FnBPA.
Collagen-binding peptides: Bind to collagen in the extracellular matrix, playing roles in cell adhesion and tissue repair
Uniqueness: Fibronectin-binding protein peptide D3 is unique due to its specific binding affinity for fibronectin and its potential therapeutic applications in wound healing and tissue regeneration. Unlike other fibronectin-binding proteins, peptide D3 can be synthesized and modified to enhance its functional properties, making it a versatile tool in biomedical research and applications .
Properties
CAS No. |
119977-20-7 |
---|---|
Molecular Formula |
C190H283N49O66 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.